4-Benzyloxy-1-chloro-2-ethynylbenzene
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Overview
Description
4-Benzyloxy-1-chloro-2-ethynylbenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group, a chlorine atom, and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-1-chloro-2-ethynylbenzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the benzene ring.
Ethynylation: The addition of an ethynyl group to the benzene ring.
These reactions often require specific catalysts and conditions to proceed efficiently. For example, the chlorination step may involve the use of chlorine gas or other chlorinating agents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-1-chloro-2-ethynylbenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form derivatives with different hydrogenation levels.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alkanes or alkenes .
Scientific Research Applications
4-Benzyloxy-1-chloro-2-ethynylbenzene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-1-chloro-2-ethynylbenzene involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-1-chlorobenzene: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
4-Benzyloxy-2-ethynylbenzene:
1-Chloro-2-ethynylbenzene: Lacks the benzyloxy group, which influences its chemical properties and reactivity.
Uniqueness
4-Benzyloxy-1-chloro-2-ethynylbenzene is unique due to the presence of all three substituents (benzyloxy, chlorine, and ethynyl) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry .
Properties
IUPAC Name |
1-chloro-2-ethynyl-4-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c1-2-13-10-14(8-9-15(13)16)17-11-12-6-4-3-5-7-12/h1,3-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOQLMMRIHGUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)OCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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